molecular formula C3H3F3O2S B1352778 [(Trifluoromethyl)thio]acetic acid CAS No. 2408-17-5

[(Trifluoromethyl)thio]acetic acid

Cat. No. B1352778
CAS RN: 2408-17-5
M. Wt: 160.12 g/mol
InChI Key: CDXSCTQQQWTJNJ-UHFFFAOYSA-N
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Description

“[(Trifluoromethyl)thio]acetic acid” is a chemical compound with the molecular formula C3H3F3O2S . It has a molecular weight of 160.11 . The molecule contains a total of 12 atoms: 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethylpyridines, for instance, have been synthesized using various building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . Another approach involves the trifluoromethylation of carbon-centered radical intermediates .


Molecular Structure Analysis

The molecular structure of “[(Trifluoromethyl)thio]acetic acid” consists of 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been involved in various chemical reactions. For instance, the trifluoromethylation of carbon-centered radical intermediates has been a significant area of study . Additionally, the electrophilic trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides has been described .

Scientific Research Applications

Enhancing Analytical Methodologies

  • A study by Shou and Naidong (2005) demonstrates the use of trifluoroacetic acid (TFA) in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the bioanalysis of basic compounds. They found that adding acetic or propionic acid to mobile phases containing TFA significantly enhances signal detection without compromising chromatography integrity, a vital improvement for high-throughput analysis of biological samples (Shou & Naidong, 2005).

Advancing Organic Synthesis

  • Arimori and Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using a trifluoromethylthio compound. Their research provides a method for performing these reactions under mild conditions, broadening the scope of substrates that can be modified with trifluoromethyl groups for pharmaceutical and agrochemical applications (Arimori & Shibata, 2015).

Safety and Hazards

The safety data sheet for “[(Trifluoromethyl)thio]acetic acid” suggests that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The trifluoromethyl group is expected to continue playing a significant role in the development of new pharmaceuticals, agrochemicals, and materials . It is anticipated that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXSCTQQQWTJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392007
Record name [(trifluoromethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Trifluoromethyl)thio]acetic acid

CAS RN

2408-17-5
Record name [(trifluoromethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(trifluoromethyl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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